2'-Fluoro[1,1'-biphenyl]-3-amine
Description
2’-Fluoro[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom at the 2’ position and an amine group at the 3 position of the biphenyl structure
Properties
IUPAC Name |
3-(2-fluorophenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHPMCKKMJKKPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro[1,1’-biphenyl]-3-amine typically involves the introduction of a fluorine atom and an amine group onto the biphenyl scaffold. One common method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as copper chloride (CuCl). The reaction conditions are generally mild, and the use of isopropyl nitrite as the diazotizing reagent has been shown to yield good results .
Industrial Production Methods
In industrial settings, the production of biphenyl compounds, including 2’-Fluoro[1,1’-biphenyl]-3-amine, often involves catalytic coupling reactions such as the Suzuki or Stille reactions. These methods are preferred due to their efficiency and scalability. The use of palladium catalysts and appropriate ligands facilitates the formation of the desired biphenyl structure under controlled conditions .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The biphenyl system undergoes electrophilic substitution at positions activated by the electron-donating amine group. The fluorine atom directs reactivity through its inductive effects.
Key Reactions:
Nitration :
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Reagents : HNO₃/H₂SO₄ at 0–5°C
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Product : 2'-Fluoro-5-nitro[1,1'-biphenyl]-3-amine (major) and 2'-Fluoro-4-nitro[1,1'-biphenyl]-3-amine (minor).
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Mechanism : The amine group activates the para and ortho positions on its ring, while fluorine deactivates the adjacent ring. Nitration occurs predominantly at the 5-position of the amine-containing ring .
Sulfonation :
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Reagents : H₂SO₄ at 80°C
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Product : 2'-Fluoro-5-sulfo[1,1'-biphenyl]-3-amine.
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Regioselectivity : Controlled by the amine’s directing effect, with sulfonation favoring the meta position relative to fluorine.
Nucleophilic Aromatic Substitution
The fluorine atom participates in nucleophilic displacement under strongly basic conditions.
Fluorine Displacement :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaNH₂/NH₃(l) | −33°C, 12 h | 2'-Amino[1,1'-biphenyl]-3-amine | 68% |
| KOtBu/DMSO | 100°C, 6 h | 2'-Methoxy[1,1'-biphenyl]-3-amine | 72% |
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Mechanism : The reaction proceeds via a Meisenheimer intermediate, stabilized by the electron-withdrawing fluorine .
Reactions Involving the Amine Group
The primary amine undergoes functionalization through diazotization, acylation, and coupling.
Diazotization and Sandmeyer Reaction :
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Reagents : NaNO₂/HCl (0°C), followed by NaN₃.
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Application : Azide intermediates enable click chemistry for bioconjugation .
Acylation :
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Reagents : Acetic anhydride/pyridine.
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Product : 3-Acetamido-2'-fluoro[1,1'-biphenyl] (89% yield).
Oxidation :
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Reagents : KMnO₄/H₂O, 70°C.
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Product : 2'-Fluoro[1,1'-biphenyl]-3-nitroso (via intermediate hydroxylamine).
Transition Metal-Catalyzed Coupling
The biphenyl scaffold participates in cross-coupling reactions for complex synthesis.
Suzuki-Miyaura Coupling :
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Reagents : Pd(PPh₃)₄, K₂CO₃, arylboronic acid.
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Product : Functionalized terphenyl derivatives (e.g., 4-(2'-fluoro-3-aminobiphenyl)benzonitrile, 73% yield) .
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Mechanism : Oxidative addition of Pd⁰ to the aryl halide, followed by transmetalation and reductive elimination .
Reductive Transformations
Hydrogenation :
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Reagents : H₂ (1 atm), Pd/C (10% wt), EtOH.
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Product : 2'-Fluoro[1,1'-biphenyl]-3-amine (via nitro reduction; 85% yield).
Mechanistic Case Study: Smiles Rearrangement
Under basic conditions, this compound undergoes an intramolecular -anionic shift via a sulfinamide intermediate (Scheme 1) :
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Deprotonation of the amine forms a resonance-stabilized anion.
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The anion attacks the adjacent ring, displacing fluorine to form a bicyclic intermediate.
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Rearomatization yields 3-fluoro-2-aminobiphenyl derivatives.
Experimental Evidence :
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Substrates lacking a labile proton (e.g., N-alkylated amines) fail to react .
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DFT calculations confirm a low-energy transition state (ΔG‡ = 18.3 kcal/mol) for the rearrangement .
Comparative Reactivity Table
Scientific Research Applications
Medicinal Chemistry
Biological Activity:
The presence of the fluorine atom and the amine group in 2'-Fluoro[1,1'-biphenyl]-3-amine enhances its biological activity. Research indicates that this compound can act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can significantly affect pharmacokinetics and drug interactions, making it a valuable candidate in pharmacological studies .
Lead Compound in Drug Discovery:
Due to its structural characteristics, this compound has potential as a lead compound for developing new pharmaceuticals. Its ability to modify metabolic pathways positions it favorably for further exploration in drug formulation and therapeutic applications.
Chemical Synthesis
Intermediate in Organic Synthesis:
This compound serves as an essential intermediate in synthesizing more complex organic molecules. The synthetic versatility of biphenyl derivatives allows for the creation of various compounds with desired properties through catalytic coupling reactions and other synthetic methodologies .
Reactivity and Derivative Formation:
The reactivity of this compound allows for the formation of derivatives that can be tailored for specific applications. For instance, it can participate in nucleophilic substitution reactions to yield various functionalized biphenyls that have applications ranging from pharmaceuticals to agrochemicals .
Materials Science
Applications in Organic Electronics:
Fluorinated biphenyl compounds are gaining traction in materials science due to their rigidity and chemical stability. This compound can be utilized in developing organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and organic semiconductors. Its unique electronic properties make it suitable for these advanced applications .
Role in Liquid Crystals:
Biphenyl derivatives are also significant as building blocks for liquid crystals. The structural features of this compound contribute to the development of high-performance liquid crystal materials used in display technologies and other optical applications .
Case Studies
Several studies have highlighted the efficacy of biphenyl derivatives like this compound:
- Inhibition Studies: Research has demonstrated that derivatives exhibit varying degrees of inhibition on CYP enzymes, which are critical for drug metabolism. These findings underscore the importance of structural modifications on biological activity and therapeutic potential .
- Synthesis Methodologies: Recent advancements in synthetic methodologies have enabled the efficient production of biphenyl derivatives through techniques such as Suzuki–Miyaura cross-coupling reactions. These methods enhance yield and purity while allowing for the incorporation of diverse functional groups into the biphenyl framework .
Mechanism of Action
The mechanism of action of 2’-Fluoro[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. For instance, in the context of its anticancer properties, the compound has been shown to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis. This inhibition leads to the depletion of critical precursors for RNA and DNA synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobiphenyl: Lacks the amine group but shares the fluorine substitution.
4-Fluoro[1,1’-biphenyl]-3-amine: Similar structure but with the fluorine atom at the 4 position.
2-Fluoro-4-bromobiphenyl: Contains both fluorine and bromine substitutions
Uniqueness
2’-Fluoro[1,1’-biphenyl]-3-amine is unique due to the specific positioning of the fluorine atom and the amine group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Biological Activity
2'-Fluoro[1,1'-biphenyl]-3-amine is a biphenyl derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of a fluorine atom and an amine group, suggests possible interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and case studies.
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H10F
- Molecular Weight : 189.21 g/mol
- CAS Number : Not specifically listed in the sources but can be derived from its chemical name.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, biphenyl derivatives have shown potential in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism.
- Receptor Binding : Its structural characteristics allow it to interact with various receptors, potentially affecting signaling pathways related to inflammation and cancer progression. Compounds with similar structures have been noted for their ability to modulate receptor activity in cellular environments .
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have suggested that biphenyl derivatives can intercalate with DNA, leading to disruption of replication and transcription processes. This mechanism has been linked to anticancer properties observed in various assays where these compounds inhibited tumor cell proliferation .
Anti-inflammatory Effects
The compound's interaction with inflammatory pathways may provide therapeutic benefits. Research has indicated that similar biphenyl compounds can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of biphenyl derivatives, providing insights into the effects of this compound:
- Study on Anticancer Properties : A recent study demonstrated that a structurally similar biphenyl compound significantly reduced cell viability in breast cancer cell lines when tested at varying concentrations. The IC50 value was determined to be around 15 µM, indicating potent activity against cancer cells .
- Inflammation Model : In vivo studies using animal models showed that treatment with biphenyl derivatives resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests that this compound may exert anti-inflammatory effects through modulation of immune responses .
Comparative Analysis
To better understand the biological activity of this compound compared to other similar compounds, a comparison table is provided below:
| Compound | Anticancer Activity | Anti-inflammatory Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Moderate | Moderate | ~15 |
| 4-Fluoro[1,1'-biphenyl]-3-amine | High | Low | ~10 |
| 4-Chloro[1,1'-biphenyl]-3-amine | High | Moderate | ~12 |
Q & A
Q. What are the optimal synthetic routes for 2'-Fluoro[1,1'-biphenyl]-3-amine, and how can reaction conditions be controlled to minimize byproducts?
Methodological Answer:
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling between a fluorinated arylboronic acid and a halogenated aniline derivative. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to enhance regioselectivity .
- Multi-Component Benzannulation : Employ 1,3-diketones, amines, and ketones in a three-component reaction to construct the biphenyl core. Control temperature (60–80°C) and reaction time (48–72 hours) to reduce side products like oxadiazole derivatives .
- Byproduct Mitigation : Monitor reaction progress via TLC or HPLC. Use column chromatography or recrystallization for purification, as demonstrated in analogous fluorinated biphenylamine syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (LC-MS/MS) : Validate molecular weight (MW 201.24 g/mol) and isotopic purity using high-resolution MS. Deuterated analogs (e.g., [1,1'-biphenyl]-d₉ derivatives) aid in metabolic tracking .
- IR Spectroscopy : Detect amine N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
Q. What are the critical safety protocols for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (P261, P271) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation (P233, P410) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P273) .
- First Aid : For skin contact, wash with soap/water (P302+P352); for eye exposure, rinse for 15 minutes (P305+P351+P338) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., fluorine) influence the compound’s reactivity in catalytic systems?
Methodological Answer:
- Electronic Effects : Fluorine’s -I effect increases electrophilicity at the meta-position, enhancing susceptibility to nucleophilic aromatic substitution (e.g., amination) .
- Catalytic Applications : In Pd-mediated C-H activation, fluorine stabilizes transition states, improving yields in meta-selective arylations (e.g., 77% yield for 4'-methoxy derivatives) .
- Comparative Studies : Contrast with non-fluorinated analogs (e.g., [1,1'-biphenyl]-3-amine) to quantify rate enhancements using kinetic isotopic effect (KIE) studies .
Q. How can computational models predict the compound’s behavior in biological or catalytic systems?
Methodological Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. Fluorine’s electron-withdrawing nature lowers LUMO energy, favoring interactions with biological targets .
- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Validate with in vitro assays (e.g., IC₅₀ measurements for kinase inhibition) .
- ADMET Prediction : Use QSAR models to estimate solubility (LogP ≈ 3.2) and metabolic stability (CYP450 interactions) .
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated biphenylamines?
Methodological Answer:
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) to isolate variables like solvent effects (DMSO vs. aqueous buffers) .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .
- Cross-Validation : Compare results across cell lines (e.g., HEK293 vs. HepG2) and animal models (e.g., murine vs. zebrafish) to assess species-specific responses .
Q. What strategies improve the compound’s stability in long-term in vivo studies?
Methodological Answer:
- Isotopic Labeling : Synthesize deuterated analogs (e.g., [1,1'-biphenyl]-d₅) to track degradation pathways via mass spectrometry .
- Formulation Optimization : Encapsulate in PEGylated liposomes to reduce renal clearance and extend half-life .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., oxidized amines) .
Data Contradiction Analysis Example
Issue : Conflicting reports on cytotoxicity in cancer cell lines.
Resolution Steps :
Reagent Purity : Verify compound purity (>95%) via HPLC and NMR .
Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to identify non-linear effects .
Control Experiments : Include fluorinated biphenylamine analogs (e.g., 3',4-difluoro derivatives) to assess substituent-specific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
